molecular formula C24H21N3O2S B2914046 N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide CAS No. 361477-26-1

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide

Cat. No. B2914046
CAS RN: 361477-26-1
M. Wt: 415.51
InChI Key: CNNNFVMGIRXMMA-UHFFFAOYSA-N
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Description

“N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a methoxyphenyl group and a naphthalen-1-ylacetamide moiety .

Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological potential of novel heterocyclic derivatives, including structures similar to the one , explored their binding against targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2). These compounds were investigated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, demonstrating varied biological activities and potential applications in developing therapeutic agents (Faheem, 2018).

Microwave-Assisted Synthesis and Toxicity Evaluation

Another study involved the synthesis of pyrazoline analogues through cyclization, demonstrating their potential in toxicity assessment and antioxidant activities. This research contributes to understanding the chemical reactivity and biological applications of compounds with structural similarities to the chemical (Jasril et al., 2019).

Synthesis of Pharmaceutical Intermediates

Research on synthesizing new pharmaceutical intermediates, such as P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid, provides insight into methods that could be applied to synthesize and evaluate the compound for pharmaceutical applications (Yu Ma, 2000).

Selective and Orally Potent Inhibitors

Investigations into methoxytetrahydropyrans as selective and orally potent 5-lipoxygenase inhibitors reveal the importance of specific functional groups in enhancing biological activity, which might be relevant for studying the compound's pharmacological properties (Crawley et al., 1992).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-29-19-11-9-18(10-12-19)27-24(21-14-30-15-22(21)26-27)25-23(28)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNNFVMGIRXMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide

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